2-Bromo-5-chloro-3-fluoroaniline
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Overview
Description
2-Bromo-5-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the nucleophilic substitution reaction where 2-bromo-5-chloro-3-fluoronitrobenzene is reduced to this compound using reducing agents such as tin chloride or iron powder .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group in precursor compounds can be reduced to an amine group using reducing agents.
Oxidation: The compound can be oxidized to form different functional groups depending on the oxidizing agents used.
Common Reagents and Conditions
Reducing Agents: Tin chloride, iron powder, and hydrogenation catalysts like Raney nickel.
Oxidizing Agents: Various oxidizing agents can be used depending on the desired product.
Nucleophiles: Different nucleophiles can be used for substitution reactions, including amines and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of the corresponding aniline derivative .
Scientific Research Applications
2-Bromo-5-chloro-3-fluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of halogen atoms influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoroaniline: Similar structure but lacks the chlorine atom.
3-Bromo-2-fluoroaniline: Similar structure but different positioning of halogen atoms.
2-Chloro-3-fluoroaniline: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-5-chloro-3-fluoroaniline is unique due to the presence of three different halogen atoms on the aniline ring. This unique combination of halogens provides distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C6H4BrClFN |
---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
2-bromo-5-chloro-3-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |
InChI Key |
QNLLVXVSXKKKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)F)Cl |
Origin of Product |
United States |
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